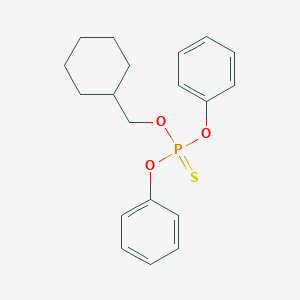

环己氧基二苯氧基硫代次亚胺-λ5-膦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclohexylmethoxy-diphenoxy-sulfanylidene-lambda5-phosphane, commonly known as CYDPS, is a phosphine ligand that has gained significant attention in the field of organic chemistry. This compound is widely used in various chemical reactions as a catalyst due to its unique structural and electronic properties. In

科学研究应用

Comprehensive Analysis of “O-cyclohexylmethyl O,O-diphenyl phosphorothioate”

O-cyclohexylmethyl O,O-diphenyl phosphorothioate: , also known as Cyclohexylmethoxy-diphenoxy-sulfanylidene-lambda5-phosphane or EN300-26976534, is a compound with several scientific research applications. Below is a detailed analysis of its unique applications across different fields.

Agrochemicals

Phosphorothioates, including O-cyclohexylmethyl O,O-diphenyl phosphorothioate, are widely used in the agrochemical industry. They serve as active ingredients in pesticides due to their ability to inhibit certain enzymes that pests use for survival . Their structural features allow for a broad spectrum of activity against various pests, making them valuable for crop protection and yield enhancement.

Pharmaceuticals

As privileged motifs in pharmaceuticals, compounds like O-cyclohexylmethyl O,O-diphenyl phosphorothioate are integral in drug design . They are often found in top-selling drugs due to their bioactive properties, which can interact with biological systems to produce therapeutic effects.

Chiral Catalysts

The chiral nature of phosphorothioates allows them to be used as powerful catalysts in asymmetric synthesis . They can induce chirality in the synthesis of complex molecules, which is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy.

Synthesis of Aryl Phosphorothioates

Aryl phosphorothioates are common in drugs and bioactive compounds. The compound can be used to directly couple with aryl iodides, facilitated by dinuclear PdI catalysis, to synthesize chiral aryl phosphorothioates while retaining stereochemistry .

Organic Synthesis Intermediates

Phosphorothioates are versatile intermediates in organic synthesis. They can be used to prepare biologically active molecules and serve as intermediates in the synthesis of amides and esters .

Pesticide Synthesis

Due to their effectiveness as pesticides, methods have been developed for the synthesis of phosphorothioates like O-cyclohexylmethyl O,O-diphenyl phosphorothioate through one-pot reactions. These methods involve the use of alkyl halides with diethyl phosphite under specific conditions to yield phosphorothioate pesticides .

Microwave-Assisted Organic Reactions

The synthesis of phosphorothioates can be accelerated using microwave irradiation. This technique offers advantages over conventional methods, such as reduced reaction times and improved yields .

Gold-Catalyzed Alkenylation and Arylation

Gold catalysis has been employed to perform alkenylation and arylation of phosphorothioates. O-cyclohexylmethyl O,O-diphenyl phosphorothioate can react well with certain substrates to afford desired products in moderate to excellent yields, showcasing its utility in gold-catalyzed reactions .

属性

IUPAC Name |

cyclohexylmethoxy-diphenoxy-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O3PS/c24-23(21-18-12-6-2-7-13-18,22-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNQERSLMYMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O3PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-cyclohexylmethyl O,O-diphenyl phosphorothioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2938491.png)

![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)